Diethyl 2-aminobut-2-enedioate
Description
Historical Trajectories and Milestones in the Study of Diethyl 2-aminobut-2-enedioate
The journey of enamine chemistry began in the late 19th century. A pivotal moment was the first reported Michael reaction between secondary amines and electron-deficient alkynes, such as diethyl acetylenedicarboxylate (B1228247), by Ruhemann and colleagues in 1899, which laid the groundwork for the synthesis of enamino esters like this compound. researchgate.net However, the term "enamine" itself was introduced later by Wittig and Blumenthal to describe these nitrogen analogs of enols. clockss.org
The 20th century saw a burgeoning interest in the chemistry of enamines, with extensive reviews capturing their synthetic potential. clockss.orgthieme-connect.de Early research focused on understanding their fundamental reactivity and exploring their use in C-C bond formation. The Stork enamine alkylation, a landmark development, showcased the utility of enamines as synthetic equivalents of enolates for the selective alkylation of ketones and aldehydes, further cementing their importance in the synthetic chemist's toolkit. wikipedia.org These foundational studies paved the way for the sophisticated applications of specific enamines like this compound in contemporary research.
Strategic Importance of this compound as a Versatile Synthetic Intermediate
The strategic value of this compound lies in its role as a polyfunctional precursor for synthesizing a diverse range of heterocyclic compounds. Its inherent structural features allow it to participate in a variety of transformations, including condensation, Michael addition, and cycloaddition reactions. researchgate.netthieme-connect.dersc.org
Key Synthetic Applications:
Synthesis of Pyridones and Quinolines: The compound serves as a key intermediate in the synthesis of substituted pyridones and their fused derivatives, quinolines. nih.gov For instance, it can undergo conjugate addition reactions with alkynyl imines to form 3-amino-2-pyridones, which are precursors to medicinally relevant scaffolds like β-carbolin-1-ones. colab.wsacs.orgnih.gov
Formation of Pyrroles: this compound is utilized in various strategies for pyrrole (B145914) synthesis, a core structure in many natural products and pharmaceuticals. thieme-connect.de The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, is a classic example where enamine intermediates are crucial. organic-chemistry.orgorganic-chemistry.orgresearchgate.net
Construction of Pyrazoles: The reaction of β-enamino esters with hydrazine (B178648) derivatives is a common and effective method for constructing pyrazole (B372694) rings. mdpi.com This approach has been refined, for example, through the Blaise reaction, where the resulting zinc bromide complex of the β-enamino ester can be acylated and then cyclized to yield polysubstituted pyrazoles. nih.govrsc.org
Access to Complex Scaffolds: Its reactivity has been harnessed to create more complex heterocyclic systems, including benzodiazepines and dibenzodiazocines, through catalyzed intramolecular annulation reactions. researchgate.net
The versatility of this intermediate is summarized in the following table, highlighting the types of heterocycles synthesized from it.
| Heterocycle Class | Synthetic Strategy | Reference(s) |
| Pyridones/Quinolines | Conjugate Addition, Annulation | nih.govcolab.wsacs.org |
| Pyrroles | Condensation (Paal-Knorr type) | thieme-connect.deorganic-chemistry.org |
| Pyrazoles | Cyclization with Hydrazines, Blaise Reaction | mdpi.comnih.govrsc.org |
| β-Carbolinones | Intramolecular Amination | acs.orgnih.gov |
| Benzodiazepines | [4+2+1] Annulation | researchgate.net |
Epistemological Foundations and Contemporary Research Paradigms for this compound
The reactivity of this compound is fundamentally governed by its electronic structure and tautomeric nature. As a nitrogen analog of an enol, it exists in equilibrium with its imine tautomer, a phenomenon analogous to keto-enol tautomerism. wikipedia.org The enamine form is generally favored, particularly in adducts from primary amines where an intramolecular hydrogen bond can form, leading predominantly to the Z-isomer. nih.gov
The nucleophilic character of enamines is a key aspect of their reactivity paradigm. Resonance theory illustrates that the lone pair of electrons on the nitrogen atom delocalizes into the double bond, rendering the β-carbon electron-rich and thus highly nucleophilic. clockss.orgwikipedia.org This inherent nucleophilicity drives its participation in crucial bond-forming reactions like Michael additions and alkylations.
Contemporary research paradigms increasingly rely on computational and theoretical studies to deepen the understanding of this compound's behavior. High-level computational methods are employed to dissect the intricate interplay between ionization, tautomerism, and conformational preferences. ub.edunih.gov These studies are vital as they can predict the most populated species under physiological conditions, which is crucial for designing bioactive molecules. Theoretical analyses have confirmed that the tautomeric preference can change significantly upon protonation or deprotonation, which in turn influences the compound's reactivity and its pKa values. nih.gov This synergy between experimental synthesis and theoretical analysis represents the modern approach to harnessing the full potential of such intermediates.
Current Landscape of Research and Future Directions in this compound Chemistry
The current research landscape for this compound and related enamino esters is vibrant and expanding into new territories, particularly in catalysis and materials science.
Current Research Thrusts:
Advanced Catalysis: There is a strong focus on developing novel and more efficient catalytic systems for the synthesis of enamino esters and their subsequent transformations. This includes the use of various metal catalysts such as iron, copper, and palladium to promote reactions with higher yields and selectivity under milder conditions. acs.orgrsc.orgresearchgate.net
Dynamic Covalent Chemistry: A significant emerging area is the use of enamine-one linkages in dynamic covalent chemistry (DCC). researchgate.net The reversible nature of the enamine bond allows for the creation of "smart" materials like vitrimers (polymers that can be reprocessed like glass) and self-healing polymers. This compound is a potential precursor for monomers used in these advanced materials. nih.gov
Covalent Organic Frameworks (COFs): Enamine chemistry is being successfully used to construct highly crystalline and porous COFs. These materials have shown promise in diverse applications, including gas storage, catalysis, and chemical sensing. nih.govresearchgate.net
Future Directions:
The future of this compound chemistry is geared towards sustainability, complexity, and functionality.
Green Chemistry: A major goal is the development of more environmentally benign synthetic protocols, utilizing greener solvents, reducing catalyst loading, and improving atom economy. bohrium.com
Asymmetric Synthesis: Expanding the role of these intermediates in asymmetric catalysis is a key frontier. Designing chiral catalysts that can control the stereochemical outcome of reactions involving enamino esters will enable the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. bohrium.com
Functional Materials: Further exploration of this compound derivatives as building blocks for novel functional materials is expected. This includes designing new COFs with tailored properties and expanding the scope of vitrimeric and self-healing polymers. nih.govresearchgate.netresearchgate.net
The continued study of this versatile compound promises to yield not only new synthetic methodologies but also innovative materials with practical applications across various scientific disciplines.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3527-16-0 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
diethyl 2-aminobut-2-enedioate |
InChI |
InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4,9H2,1-2H3 |
InChI Key |
FFZBMYDDXULOPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)N |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Diethyl 2 Aminobut 2 Enedioate and Its Elaborate Derivatives
Classical Retrosynthetic Pathways and Preparative Approaches for Diethyl 2-aminobut-2-enedioate
The synthesis of this compound, a functionalized enamine, is fundamentally rooted in the principles of nucleophilic addition to activated alkynes. This classical approach remains a cornerstone for accessing this valuable synthetic intermediate.
Multi-step Linear and Convergent Syntheses
The most traditional and direct synthesis of this compound is achieved through the reaction of an amine source, typically ammonia (B1221849), with Diethyl acetylenedicarboxylate (B1228247) (DEAD). This transformation represents a highly efficient and atom-economical pathway, which can be classified as a convergent synthesis. In this context, the two key fragments of the final molecule—the carbon backbone derived from DEAD and the nitrogen atom from ammonia—are brought together in a single, decisive step.
While the primary synthesis is a single-step convergent process, this compound can serve as a versatile building block for the linear synthesis of more elaborate derivatives. For instance, the primary amine functionality can be further derivatized through reactions such as acylation or alkylation, extending the molecular complexity in a linear fashion.
Mechanistic Investigations in Traditional this compound Synthesis
The formation of this compound from ammonia and Diethyl acetylenedicarboxylate proceeds via a well-established mechanism known as a nucleophilic conjugate addition, or Michael addition. The electron-withdrawing nature of the two ester groups polarizes the carbon-carbon triple bond of DEAD, rendering the alkyne electrophilic and susceptible to attack by nucleophiles.
The mechanism unfolds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking one of the sp-hybridized carbon atoms of the alkyne. This results in the formation of a new carbon-nitrogen bond and the generation of a zwitterionic intermediate where the nitrogen is positively charged and the adjacent carbon is negatively charged.
Proton Transfer: A proton is transferred from the positively charged nitrogen to the carbanion. This can occur either intramolecularly or intermolecularly, assisted by solvent or other base/acid molecules present in the reaction mixture. This step neutralizes the charges and leads to the formation of the enamine product.
The stereochemistry of the addition can be influenced by reaction conditions. The addition of amines to activated alkynes can lead to either the (E)- or (Z)-isomer of the resulting enamine. The preferential formation of one isomer over the other is often dependent on factors such as the solvent, temperature, and the nature of the amine and alkyne substituents. In many cases, the initial product of the kinetic addition is the cis-isomer, which may then isomerize to the more thermodynamically stable trans-isomer.
Innovations in Green Chemistry and Sustainable Synthesis of this compound
In line with the principles of green chemistry, modern synthetic efforts are focused on developing more sustainable and environmentally benign methods for the synthesis of enamines like this compound. These innovations primarily revolve around the use of catalytic systems to improve efficiency, reduce waste, and operate under milder reaction conditions.
Catalytic Strategies in this compound Formation
The direct addition of an N-H bond across a carbon-carbon triple bond, known as hydroamination, is a highly atom-economical reaction. While the reaction of ammonia with a highly activated alkyne like DEAD can proceed without a catalyst, catalytic methods are crucial for less reactive substrates and for enhancing selectivity and reaction rates under milder conditions.
Homogeneous Catalysis: A variety of transition-metal complexes have been shown to be effective homogeneous catalysts for the hydroamination of alkynes. Gold catalysts, in particular, have received significant attention due to their strong carbophilicity, which allows them to activate the alkyne towards nucleophilic attack. Gold(I) complexes, often stabilized by phosphine or N-heterocyclic carbene (NHC) ligands, can catalyze the addition of amines to alkynes with high efficiency. The proposed mechanism involves the coordination of the alkyne to the gold center, which increases its electrophilicity and facilitates the subsequent attack by the amine. Copper-based catalysts have also been employed for the hydroamination of both terminal and internal alkynes, offering a more cost-effective alternative to gold.
Heterogeneous Catalysis: The development of heterogeneous catalysts for hydroamination is highly desirable as it simplifies catalyst separation and recycling, contributing to a more sustainable process. Supported metal nanoparticles, for instance, can exhibit high catalytic activity. Gold clusters encapsulated within cross-linked reverse micelles have been shown to catalyze the hydroamination of alkynes at room temperature, a significant improvement over the higher temperatures often required for gold nanoparticles. Solid acid catalysts have also been explored for hydroamination reactions.
Table 1: Comparison of Catalytic Systems for Alkyne Hydroamination
| Catalyst System | Type | Substrates | Conditions | Yield | Selectivity | Reference |
| NHC-Gold(I) Complex | Homogeneous | Phenylacetylene, Aniline | AgSbF₆ co-catalyst, MeCN | Good to Excellent | Markovnikov | |
| Copper(I) cyanide (CuCN) | Homogeneous | Terminal alkynes, Secondary amines | Solvent-free, mild conditions | Good | Regioselective | |
| Gold Clusters in Micelles | Heterogeneous | Various alkynes | Room Temperature | High | - | |
| Tantalum Imido Complexes | Homogeneous | Internal and terminal alkynes | - | Efficient | - |
Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free approach to enamine synthesis. Chiral organocatalysts can be employed to achieve enantioselective aza-Michael additions, providing access to chiral β-amino compounds. While direct application to the synthesis of this compound from ammonia is less common, the principle of activating the electrophile or nucleophile through organocatalysis is a key strategy in green chemistry. For instance, chiral Brønsted acids or bases can catalyze the addition of nitrogen nucleophiles to α,β-unsaturated systems.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) represents a pinnacle of green chemistry, offering high selectivity under mild, aqueous conditions. While a direct enzymatic hydroamination of DEAD with ammonia has not been extensively reported, related biocatalytic strategies are emerging. A notable example is the use of amine transaminases (ATAs), which are pyridoxal-5-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.
A powerful chemoenzymatic cascade has been developed for the synthesis of chiral amines from alkynes. In this one-pot, two-step process:
A gold catalyst (e.g., AuCl) is used in ppm amounts to catalyze the hydration of an alkyne to the corresponding ketone.
An amine transaminase is then introduced, which uses an amine donor (like isopropylamine) to convert the in situ-generated ketone into a chiral amine with high yield and excellent enantiomeric excess.
This integrated approach avoids the isolation of intermediates and leverages the best of both chemical and biological catalysis to create a highly efficient and sustainable synthetic route.
Table 2: Chemoenzymatic Synthesis of Chiral Amines from Alkynes
| Alkyne Substrate | Catalyst (Step 1) | Enzyme (Step 2) | Overall Yield | Enantiomeric Excess (ee) | Reference |
| 1-Ethynyl-4-methoxybenzene | AuCl (500 ppm) | ATA-237 | 92% | >99% | |
| Phenylacetylene | AuCl (500 ppm) | ATA-254 | 59% | >99% |
Solvent-Minimizing and Solvent-Free Reaction Conditions
In alignment with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and solvent-minimizing synthetic routes for enaminones like this compound. These methods not only reduce environmental impact but also can lead to improved reaction efficiency, shorter reaction times, and simpler purification procedures.
One prominent approach is mechanochemistry , which utilizes mechanical force, such as grinding or ball milling, to initiate chemical reactions in the absence of bulk solvents. The stereoselective mechanochemical synthesis of Z-enaminones has been successfully achieved by reacting 1,3-dicarbonyl compounds with amines. rsc.org This technique has demonstrated viability even when reacting exclusively liquid reagents, showcasing its robustness. rsc.org In some cases, solid grinding auxiliaries like silica gel can be employed. rsc.org Mechanochemical grinding in the presence of KHSO₄ and SiO₂ has also proven effective for the amination of solid 1,3-dicarbonyl compounds, yielding the corresponding β-imino derivatives in high yields. acs.org
Microwave-assisted synthesis represents another powerful solvent-free technique. This method has been reported as an improved and environmentally friendly approach for synthesizing derivatives such as diethyl 2-((arylamino)methylene)malonates (DAMMs). magtech.com.cn The key advantages of microwave irradiation include a significant acceleration of the reaction rate due to the selective heating of polar reactants. magtech.com.cn This leads to short reaction times, high yields (often >78%), excellent compatibility with various functional groups, low energy consumption, and the elimination of solvents and catalysts. magtech.com.cn
The following table summarizes a model microwave-assisted, solvent-free synthesis of a diethyl 2-((arylamino)methylene)malonate derivative.
| Parameter | Details | Reference |
| Reactants | Diethyl ethoxymethylenemalonate (DEEMM), 4-chloroaniline | magtech.com.cn |
| Conditions | Microwave irradiation, solvent-free | magtech.com.cn |
| Reaction Time | 30 minutes | magtech.com.cn |
| Yield | 80% (isolated) | magtech.com.cn |
Flow Chemistry and Continuous Processing for this compound
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis for the production of this compound and related enamines. This technology involves pumping reagents through a network of tubes or microreactors, enabling precise control over reaction parameters such as temperature, pressure, and reaction time. The benefits include enhanced safety, improved scalability, higher yields, and greater consistency.
The synthesis of imines, the immediate precursors to enamines in many routes, has been effectively demonstrated under continuous flow conditions. For instance, the condensation of furfurals with primary amines to form imines has been achieved with reaction times as short as 60 seconds at moderately high temperatures. nih.gov This rapid synthesis highlights the efficiency of flow processing.
Furthermore, the subsequent reduction of imines to amines can also be integrated into a continuous flow setup. The use of a flow reactor that mixes a hydrogen gas stream with the liquid substrate allows for efficient catalytic hydrogenation. ru.nl For example, the hydrogenation of N-Cyclohexyl(benzylidene)imine into N-Benzylcyclohexylamine has been studied in catalyst-coated tube reactors, demonstrating the potential for multi-kilogram scale synthesis. acs.orgscielo.br While these examples focus on related amine syntheses, the principles are directly applicable to the continuous production of enaminones from their corresponding imine intermediates or other precursors. The development of a continuous-flow methodology for the chemoselective reaction of alkyl halides with ammonia further underscores the capability of this technology for C-N bond formation. nih.gov
| Feature | Advantage in Flow Synthesis |
| Heat Transfer | Superior heat exchange due to high surface-area-to-volume ratio, allowing for safe use of highly exothermic reactions. |
| Mass Transfer | Efficient mixing of reagents, leading to faster reaction rates and higher selectivity. |
| Safety | Small reaction volumes minimize the risk associated with hazardous reagents or unstable intermediates. |
| Scalability | Production can be scaled up by running the process for longer durations ("numbering-up") rather than increasing reactor size ("scaling-up"). |
| Automation | Allows for precise control and monitoring of the reaction, leading to consistent product quality. |
Enantioselective and Diastereoselective Synthesis of Chiral this compound Analogues
The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. The synthesis of chiral analogues of this compound, which possess stereogenic centers, requires sophisticated asymmetric strategies to control the three-dimensional arrangement of atoms.
Chiral Auxiliary-Mediated Methodologies
A well-established strategy for inducing chirality is the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
In the context of enaminone synthesis, a chiral auxiliary can be used to create enantiopure enamines, which then serve as precursors to the final chiral products. A notable example is the use of the readily available and inexpensive chiral diamine, trans-1,2-diaminocyclohexane. mdpi.com This auxiliary reacts with a β-ketoester to form a chiral enamine. This enamine can then undergo diastereoselective reactions, for instance, with an electrophilic fluorinating agent, to install a new stereocenter. The stereochemical environment created by the chiral auxiliary guides the approach of the reagent, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary affords the enantioenriched target compound. This methodology has been successfully applied to the synthesis of chiral α-substituted-α-trifluoromethylthio-β-ketoesters with high enantioselectivity (up to 91% ee). mdpi.com
General Scheme for Chiral Auxiliary Use:
Attachment: A prochiral substrate is covalently bonded to the chiral auxiliary.
Diastereoselective Reaction: The chiral auxiliary directs a reaction to occur selectively on one face of the molecule, creating a new stereocenter.
Removal: The auxiliary is cleaved from the product, yielding an enantioenriched compound.
Asymmetric Organocatalysis and Metal-Catalyzed Asymmetric Reactions
In recent decades, catalytic asymmetric synthesis has emerged as a more efficient alternative to the use of stoichiometric chiral auxiliaries. This field is broadly divided into metal-catalyzed and organocatalyzed reactions.
Asymmetric Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. A key strategy relevant to enaminone synthesis is asymmetric enamine catalysis. acs.org Chiral amines, such as those derived from proline, can react with carbonyl compounds to form transient chiral enamines in situ. These enamines then react with electrophiles, with the chiral catalyst controlling the facial selectivity of the attack. Similarly, chiral imidazolidinone catalysts, pioneered by MacMillan, can activate α,β-unsaturated aldehydes and ketones by forming a chiral iminium ion, lowering the LUMO of the dienophile and facilitating enantioselective cycloadditions. youtube.com This principle of activating unsaturated systems is directly applicable to the precursors of this compound.
Metal-Catalyzed Asymmetric Reactions employ a chiral ligand coordinated to a metal center to create a chiral catalytic environment. These catalysts can achieve high levels of stereocontrol in a wide variety of reactions. For the synthesis of chiral amino compounds, nickel-catalyzed enantioconvergent methods have been developed for coupling alkylzinc reagents with racemic α-phthalimido alkyl chlorides or N-hydroxyphthalimide (NHP) esters of amino acids. nih.gov While not a direct synthesis of enaminones, these methods highlight the power of metal catalysis in creating chiral C-N bonds and related structures. The development of catalysts for the asymmetric synthesis of chiral γ-amino ketones via umpolung reactions of imines further demonstrates the potential for creating complex chiral building blocks related to this compound analogues. nih.gov
| Catalysis Type | Catalyst Example | Mechanistic Principle |
| Organocatalysis | Chiral secondary amines (e.g., proline derivatives) | Formation of a transient chiral enamine or iminium ion to direct stereoselective attack. |
| Metal Catalysis | Chiral Nickel-diamine complex | Creates a chiral pocket around the metal center, controlling the stereochemistry of reductive couplings or additions. |
Divergent Synthesis of Highly Functionalized this compound Derivatives
The enaminone scaffold of this compound is a versatile building block for divergent synthesis, allowing for the creation of a wide array of highly functionalized and structurally diverse molecules. The inherent reactivity of the enaminone, possessing both nucleophilic and electrophilic sites, enables a rich variety of chemical transformations.
Recent advances have focused on the direct functionalization of the enaminone core. A metal-free, three-component reaction of enaminones with diaryl phosphine oxides and water allows for a novel hydrodifunctionalization , leading to ketomethylene-functionalized phosphoryl alcohols. rsc.org Another innovative, transition-metal-free approach involves an "alkene-to-alkene" difunctionalization. This three-component reaction of enaminones, disulfides, and alcohols proceeds via the simultaneous transformation of the α-C–H and C–N bonds to produce polyfunctionalized alkenes. acs.org These products can then be used in simple annulation reactions to synthesize diverse sulfenylated heterocycles, such as pyrazoles and pyrimidines. acs.org
Furthermore, enaminones can serve as effective synthons for directed C–H functionalization. For example, Rh(III)-catalyzed coupling of enaminones with alkynes or α-diazo-β-ketoesters has been developed for the synthesis of highly substituted naphthalenes. nih.gov The enaminone directs the C-H activation and participates in the subsequent carbocyclization, integrating new functionalities into the resulting aromatic framework. nih.gov
The reaction of enaminones with other reactive intermediates, such as diazocarbonyl compounds, provides another avenue for diversification. Depending on the reaction conditions, these reactions can proceed through ketene intermediates to yield α-acylenaminoketones or through other pathways to access different heterocyclic systems. scielo.br These strategies collectively demonstrate the power of the enaminone scaffold as a launchpad for generating molecular complexity and accessing a broad chemical space from a common precursor.
Elucidation of Reactivity Patterns and Mechanistic Pathways of Diethyl 2 Aminobut 2 Enedioate
Nucleophilic Reactivity of Diethyl 2-aminobut-2-enedioate as an Enamine/Michael Acceptor
This compound, a β-enamino ester, exhibits a dual reactivity profile. The electron-donating amino group enhances the nucleophilicity of the β-carbon, making it susceptible to attack by electrophiles. Conversely, the electron-withdrawing ester groups render the β-carbon electrophilic and susceptible to nucleophilic attack, characteristic of a Michael acceptor.
Michael Additions and Conjugate Additions
In the context of Michael or conjugate additions, this compound typically functions as the electrophilic Michael acceptor. The presence of two electron-withdrawing ester groups at the β-position polarizes the carbon-carbon double bond, creating an electron-deficient β-carbon that is susceptible to attack by a wide range of nucleophiles (Michael donors). wikipedia.orgmasterorganicchemistry.com This 1,4-addition reaction is a versatile method for carbon-carbon and carbon-heteroatom bond formation. libretexts.org
The general mechanism involves the attack of a nucleophile on the β-carbon of the enamine, followed by protonation to yield the final adduct. The stability of the intermediate enolate is a key driving force for this reaction. masterorganicchemistry.com
A variety of nucleophiles can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds. These include soft nucleophiles such as amines, thiols, and stabilized carbanions derived from active methylene (B1212753) compounds like malonic esters and β-ketoesters. masterorganicchemistry.com
| Nucleophile (Michael Donor) | Product of Conjugate Addition | Reaction Conditions |
| Diethylamine | Diethyl 2-(diethylamino)butanedioate | Typically proceeds under mild conditions, often without a catalyst. |
| Thiophenol | Diethyl 2-(phenylthio)butanedioate | Can be catalyzed by a weak base. |
| Diethyl malonate | Tetraethyl 2-aminobutane-1,1,3,3-tetracarboxylate | Requires a base (e.g., sodium ethoxide) to generate the malonate enolate. |
This table presents representative examples of Michael additions to an α,β-unsaturated ester system analogous to this compound, illustrating the types of products formed.
Condensation Reactions and Imine Formation
Condensation reactions involving this compound can proceed through various pathways. The amino group can react with carbonyl compounds, such as aldehydes and ketones, to form imines or related condensation products. For instance, the reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) derivatives. beilstein-journals.org Similarly, reaction with hydroxylamine (B1172632) can yield isoxazole (B147169) structures. These reactions are pivotal in the synthesis of various heterocyclic compounds.
The general mechanism for imine formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. In the case of this compound, the initial adduct can undergo subsequent intramolecular cyclization, driven by the presence of the ester functionalities.
Mannich-type Reactions and Related Transformations
In a Mannich-type reaction, an amine, a non-enolizable aldehyde (like formaldehyde), and an active methylene compound react to form a β-amino carbonyl compound, known as a Mannich base. oarjbp.com this compound, with its active methylene group character at the α-position in its imine tautomer, can potentially act as the active methylene component in such reactions.
The reaction is typically acid-catalyzed and proceeds through the formation of an iminium ion from the amine and formaldehyde. The enol form of the active methylene compound then attacks this iminium ion. oarjbp.com While direct examples involving this compound are not extensively documented, β-keto active methylene compounds are known to participate in Mannich reactions. nih.gov
Electrophilic Reactivity of this compound
The enamine character of this compound makes the α-carbon nucleophilic and thus susceptible to attack by electrophiles. This reactivity is a cornerstone of enamine chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position.
Alkylation and Acylation Processes
Alkylation: The alkylation of enamines, such as this compound, typically occurs at the α-carbon. The reaction proceeds via an SN2 mechanism where the nucleophilic enamine attacks an alkyl halide. libretexts.org This C-alkylation is generally favored over N-alkylation, especially with reactive alkylating agents. The resulting iminium salt intermediate is then hydrolyzed to yield the α-alkylated β-keto ester.
Acylation: Acylation of this compound with acylating agents like acyl chlorides or anhydrides also occurs at the α-carbon. The mechanism is similar to alkylation, involving the nucleophilic attack of the enamine on the electrophilic carbonyl carbon of the acylating agent. Subsequent hydrolysis of the intermediate yields a 1,3-dicarbonyl compound.
| Electrophile | Reagent | Product |
| Alkyl Halide | Methyl Iodide | Diethyl 2-amino-3-methylbut-2-enedioate |
| Acyl Chloride | Acetyl Chloride | Diethyl 2-amino-3-oxopent-2-enedioate |
This table provides illustrative examples of the expected products from the alkylation and acylation of a β-enamino ester like this compound.
Halogenation and Electrophilic Substitution Reactions
The electron-rich double bond of enamines is susceptible to attack by electrophilic halogenating agents. Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can be used to introduce a halogen atom at the α-position of this compound. The reaction proceeds through a haloiminium intermediate, which can then be hydrolyzed or undergo further transformations.
While specific studies on the halogenation of this compound are limited, the bromination of structurally similar compounds like diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with NBS has been reported to lead to the formation of bromo derivatives. buketov.edu.kz This suggests that this compound would likely undergo α-halogenation under similar conditions.
Pericyclic and Cycloaddition Reactions of this compound
Pericyclic reactions, including cycloadditions, represent a powerful class of concerted reactions for the construction of cyclic molecules. This compound, as an electron-deficient enamine, possesses a unique electronic profile that influences its participation in these transformations. The presence of two electron-withdrawing ethyl ester groups significantly reduces the nucleophilicity of the enamine double bond, which is a key characteristic governing its reactivity in cycloaddition reactions.
Diels-Alder Reactions and [4+2] Cycloadditions
The Diels-Alder reaction is a cornerstone of organic synthesis, involving the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org The reactivity in these reactions is typically governed by the electronic demand of the diene and dienophile. In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. acs.org
Given its electron-deficient nature, this compound is expected to function as a dienophile. However, its reduced electrophilicity compared to classic dienophiles like maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) means that it would require highly reactive, electron-rich dienes for a successful reaction. Such dienes often possess electron-donating groups that increase the energy of their highest occupied molecular orbital (HOMO), facilitating the interaction with the lowest unoccupied molecular orbital (LUMO) of the dienophile.
Conversely, in an inverse-electron-demand Diels-Alder (IEDDA) reaction, an electron-poor diene reacts with an electron-rich dienophile. The electron-deficient character of this compound makes it a potential candidate to act as the dienophile in IEDDA reactions, reacting with electron-deficient dienes such as 1,2,4,5-tetrazines. wikipedia.orgresearchgate.net These reactions are valuable for the synthesis of highly substituted heterocyclic compounds.
Detailed experimental data on the participation of this compound in Diels-Alder reactions is limited in the available literature. However, the general principles of cycloaddition chemistry suggest that its reactivity would be modest and highly dependent on the choice of the diene partner.
Table 1: Predicted Reactivity of this compound in Diels-Alder Reactions
| Diels-Alder Type | Required Diene Partner | Predicted Reactivity | Potential Products |
| Normal-Demand | Electron-rich (e.g., Danishefsky's diene) | Low to moderate | Highly functionalized cyclohexenes |
| Inverse-Electron-Demand | Electron-deficient (e.g., 1,2,4,5-tetrazines) | Moderate to good | Substituted pyridazines or other heterocycles |
Note: This table is based on theoretical principles of reactivity and not on specific experimental results for this compound.
1,3-Dipolar Cycloadditions and [3+2] Annulations
1,3-Dipolar cycloadditions are powerful [3+2] annulation reactions that involve a 1,3-dipole and a dipolarophile, leading to the formation of five-membered heterocyclic rings. rsc.org The reactivity of enamines in these reactions is well-documented, where they typically act as the electron-rich dipolarophile. nih.gov
However, the electron-withdrawing nature of the ester groups in this compound diminishes its nucleophilicity, making it a less reactive dipolarophile towards common 1,3-dipoles like azides and nitrones. For a reaction to occur, a highly reactive 1,3-dipole or the use of catalysis would likely be necessary. Alternatively, this compound could potentially react with electron-rich 1,3-dipoles.
While specific examples involving this compound are scarce, the general reactivity patterns of electron-deficient alkenes in 1,3-dipolar cycloadditions suggest that it could participate in reactions with suitable dipole partners to form highly functionalized pyrrolidines, isoxazolidines, or other five-membered heterocycles.
Rearrangement Reactions and Fragmentations Involving the this compound Core
The structural framework of this compound, featuring vicinal amino and ester functionalities on a double bond, allows for the possibility of various rearrangement and fragmentation reactions under specific conditions, such as thermal, photochemical, or mass spectrometric induction.
Rearrangement reactions could potentially involve tautomerization to the corresponding imine, followed by further transformations. Photochemical conditions could induce cis-trans isomerizations or even [2+2] cycloadditions, although such reactivity has not been specifically reported for this compound. wikipedia.org
Under mass spectrometry conditions, enamino esters typically undergo characteristic fragmentation patterns. libretexts.orgmiamioh.edu Common fragmentation pathways include the loss of the alkoxy group from the ester, cleavage of the ester group itself, and fragmentation of the carbon backbone. The presence of the amino group can also influence the fragmentation, potentially leading to the formation of nitrogen-containing fragment ions. The specific fragmentation pattern would be instrumental in the structural elucidation of this compound and its reaction products. nih.gov
Table 2: Potential Fragmentation Pathways of this compound in Mass Spectrometry
| Fragmentation Process | Neutral Loss | Expected m/z of Fragment Ion |
| Loss of ethoxy radical | •OCH2CH3 | 142 |
| Loss of ethanol | HOCH2CH3 | 141 |
| Loss of ethyl group | •CH2CH3 | 158 |
| Cleavage of C-N bond | •NH2 | 172 |
Note: This table represents predicted fragmentation patterns based on the general behavior of related compounds and has not been confirmed by specific experimental data for this compound.
Detailed Mechanistic and Kinetic Studies of this compound Transformations
A thorough understanding of the reaction mechanisms and kinetics is crucial for predicting and controlling the outcomes of chemical transformations involving this compound.
Transition State Analysis and Reaction Coordinate Mapping
Computational chemistry provides powerful tools for investigating the transition states and reaction coordinates of pericyclic reactions. For the cycloaddition reactions of this compound, transition state analysis would reveal whether the reaction proceeds through a concerted or a stepwise mechanism. The geometry of the transition state would also provide insights into the stereochemical outcome of the reaction.
For a concerted [4+2] cycloaddition, a synchronous or asynchronous transition state can be envisioned, depending on the electronic and steric nature of the reacting partners. In the case of a stepwise mechanism, the stability of the potential zwitterionic or diradical intermediates would be a key factor.
Stereochemical Outcomes and Diastereocontrol in Reactions
The stereochemistry of the products formed in reactions involving this compound is of significant interest. In cycloaddition reactions, the facial selectivity of the approach of the reacting partner to the double bond of the enamine will determine the diastereomeric outcome.
The planar nature of the double bond in this compound presents two faces for attack. The presence of the amino and ester groups can influence the preferred trajectory of the incoming reactant through steric hindrance or electronic interactions, potentially leading to diastereoselective product formation. nih.gov The specific stereochemical outcome (e.g., endo/exo selectivity in Diels-Alder reactions) would depend on the structure of the reaction partner and the reaction conditions. Achieving high levels of diastereocontrol is often a primary goal in synthetic methodology. nih.govresearchgate.net
Applications of Diethyl 2 Aminobut 2 Enedioate As a Key Synthetic Scaffold
Diethyl 2-aminobut-2-enedioate in the Construction of Diverse Heterocyclic Systems
The reactivity of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science.
Pyrrole (B145914) and its derivatives are fundamental structural motifs in numerous natural products and pharmaceuticals. The Hantzsch pyrrole synthesis, a classic method for pyrrole formation, typically involves the reaction of an α-haloketone with a β-ketoester and ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.net this compound can function as a precursor to the requisite β-amino ester component in a Hantzsch-type synthesis.
Another significant route to pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. pharmaguideline.comorganic-chemistry.org While not a direct application, this compound can be envisioned as a synthon for a 1,4-dicarbonyl precursor through appropriate chemical transformations.
The synthesis of indoles, a fused pyrrole system, often relies on methods like the Fischer, Leimgruber-Batcho, and Reissert syntheses. pharmaguideline.com Although direct applications of this compound in these specific named reactions are not extensively documented, its enamine character suggests its potential utility in novel strategies for constructing the indole (B1671886) nucleus. For instance, it could potentially react with suitable ortho-substituted anilines to form the pyrrole ring fused to the benzene (B151609) ring.
The construction of more complex fused pyrrole systems can also be envisaged using this compound as a starting material, leveraging its multiple reactive sites for annulation reactions.
Table 1: Key Pyrrole Synthesis Reactions
| Reaction Name | Reactants | Product |
| Hantzsch Pyrrole Synthesis | α-haloketone, β-ketoester, ammonia/amine | Substituted pyrrole |
| Paal-Knorr Pyrrole Synthesis | 1,4-dicarbonyl compound, ammonia/amine | Substituted pyrrole |
Pyridine (B92270) and pyrimidine (B1678525) rings are prevalent in a vast number of biologically active compounds. The Hantzsch pyridine synthesis is a well-established multicomponent reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgchemeurope.comchemtube3d.comorganic-chemistry.org This reaction typically utilizes a β-ketoester, an aldehyde, and a nitrogen source like ammonia. This compound can be considered a functional equivalent of a β-ketoester in this context.
The Guareschi-Thorpe reaction provides another route to substituted pyridines through the condensation of cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia. rsc.orgorganic-chemistry.orgresearchgate.netresearchgate.net The structural elements of this compound could be adapted for its use in similar condensation reactions to afford pyridine derivatives.
Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound with an amidine, a method known as the Pinner synthesis. bu.edu.egorganic-chemistry.orgmdpi.comslideshare.net The dicarbonyl functionality latent in this compound suggests its potential as a precursor in the synthesis of pyrimidine rings.
The construction of fused pyridine systems, which are present in many alkaloids and medicinal agents, can be achieved through various synthetic strategies. The adaptable nature of this compound makes it a candidate for the development of novel routes to these important heterocyclic scaffolds.
Table 2: Prominent Pyridine and Pyrimidine Syntheses
| Heterocycle | Synthesis Method | Key Reactants |
| Pyridine | Hantzsch Synthesis | β-ketoester, aldehyde, ammonia |
| Pyridine | Guareschi-Thorpe Reaction | Cyanoacetic ester, β-dicarbonyl compound, ammonia |
| Pyrimidine | Pinner Synthesis | 1,3-dicarbonyl compound, amidine |
Azepines and other medium-sized nitrogen-containing rings are challenging synthetic targets but are found in a number of natural products and pharmacologically active molecules. The synthesis of 1,4-diazepines, for instance, has been achieved through the condensation of o-phenylenediamines with 1,3-diketones. jyoungpharm.orgjocpr.comnih.govdntb.gov.uajocpr.com The structural framework of this compound could potentially be exploited in cycloaddition or condensation reactions to construct azepine and diazepine (B8756704) ring systems.
The synthesis of nitrogen-containing macrocycles is a significant area of research due to their diverse biological activities. scribd.com The bifunctional nature of this compound, possessing both amino and ester groups, makes it a potential building block for macrocyclization reactions, where it can be incorporated into a larger ring structure through sequential bond-forming reactions.
Heterocyclic compounds containing oxygen and sulfur atoms are also of great importance in chemistry and biology. The synthesis of 1,4-thiazines, for example, can be accomplished through various routes, including the reaction of α-haloketones with β-aminothiol derivatives. thieme-connect.denih.govresearchgate.net this compound, with its enamine functionality, could potentially react with sulfur-containing reagents to form thiazine (B8601807) or other sulfur-containing heterocycles.
Similarly, the synthesis of oxazines can be achieved through hetero-Diels-Alder reactions or other cyclization strategies. The dienophilic nature of the double bond in this compound suggests its potential participation in cycloaddition reactions with suitable dienes to form oxygen-containing six-membered rings.
This compound in the Synthesis of Non-Canonical Amino Acids and Peptidomimetics
Non-canonical amino acids are crucial components in the design of novel peptides and peptidomimetics with enhanced biological activity and stability. This compound serves as a valuable precursor for the synthesis of certain types of non-canonical amino acids.
The conjugate addition of nucleophiles to the α,β-unsaturated system of this compound provides a direct route to β-amino acid derivatives. This Michael addition reaction allows for the introduction of a wide range of substituents at the β-position, leading to a library of structurally diverse β-amino acids.
Furthermore, the double bond in this compound can be subjected to asymmetric hydrogenation to produce chiral α-amino acid derivatives. nih.gov This method is a powerful tool for the enantioselective synthesis of non-proteinogenic amino acids.
Peptidomimetics are compounds that mimic the structure and function of natural peptides but exhibit improved pharmacokinetic properties. The incorporation of non-canonical amino acids, such as those derived from this compound, into peptide sequences is a common strategy for the development of peptidomimetics. These modifications can enhance resistance to enzymatic degradation and improve receptor binding affinity.
This compound as a Building Block for Complex Organic Molecules
The versatility of this compound extends beyond the synthesis of heterocycles and amino acids. It serves as a valuable C4 building block in the construction of more complex organic molecules, including natural products and their analogues. nbinno.comnih.govnbinno.com
Its multiple functional groups allow for a variety of chemical transformations, including alkylations, acylations, and condensations, enabling the elaboration of its carbon skeleton and the introduction of additional functionalities. This adaptability makes it a strategic starting material in multi-step syntheses, where the careful orchestration of its reactivity can lead to the efficient construction of intricate molecular architectures. While specific examples in the total synthesis of complex natural products are not extensively reported, the fundamental reactivity of this compound underscores its potential as a key intermediate in the design of innovative synthetic routes.
Intermediates in Natural Product Total Synthesis
The enamine functionality within this compound makes it a nucleophilic species, capable of participating in various carbon-carbon bond-forming reactions, which are fundamental in the total synthesis of natural products. Enamines are known to react with electrophiles such as alkyl halides and acyl chlorides at the α-carbon, providing a route to elaborate carbon skeletons.
Furthermore, the conjugated system in this compound could potentially engage in cycloaddition reactions, such as Diels-Alder reactions, serving as a diene or dienophile under appropriate conditions. This reactivity could be harnessed to construct cyclic and polycyclic systems that form the core of many natural products. For instance, the synthesis of pyridine-containing macrocyclic peptides, such as pyritide A2, has been accomplished through aza-Diels-Alder reactions, highlighting the importance of cycloadditions in building heterocyclic natural product cores. nih.gov
The synthesis of substituted pyrroles, a common heterocyclic motif in natural products, can be achieved through various methods, including the Knorr pyrrole synthesis, which involves the condensation of an α-amino-ketone with a β-ketoester. ccspublishing.org.cnwikipedia.org While not a direct application of this compound, this illustrates a general strategy where amino- and carbonyl-containing precursors are utilized to build heterocyclic rings found in nature.
Table 1: Potential Reactions of this compound in Synthesis
| Reaction Type | Potential Role of this compound | Resulting Structural Motif |
|---|---|---|
| Alkylation/Acylation | Nucleophile | Elongated carbon chain |
| Michael Addition | Nucleophile | 1,5-Dicarbonyl compounds |
| Cycloaddition | Diene or Dienophile | Cyclic/Polycyclic systems |
Construction of Specialized Organic Scaffolds for Chemical Biology
The construction of diverse molecular scaffolds is crucial for exploring chemical biology and drug discovery. The structural features of this compound make it a potential starting material for the synthesis of various heterocyclic scaffolds. For example, the reaction of enamines with appropriate reagents can lead to the formation of pyridines and pyrroles, which are privileged structures in medicinal chemistry due to their prevalence in bioactive molecules.
The synthesis of pyridothienopyrimidines, for instance, has been reported from aminothieno[2,3-b]pyridine precursors, demonstrating the utility of amino-functionalized heterocycles in building more complex, fused ring systems. researchgate.net While not directly involving this compound, this highlights the principle of using multifunctional building blocks to generate libraries of compounds for biological screening.
Contributions of this compound to Advanced Materials Precursor Chemistry (non-polymeric, non-biological applications)
The application of this compound as a precursor for advanced materials is not well-established in the available literature. However, its functional groups suggest potential uses in the synthesis of organic materials with interesting properties.
For example, the amino and ester functionalities could serve as coordination sites for metal ions, potentially enabling its use as an organic linker in the synthesis of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. nih.govmdpi.comnih.govmdpi.com The specific geometry and electronic properties of the linker molecule are crucial in determining the structure and function of the resulting MOF.
Additionally, the conjugated system of this compound could be a component of organic dyes. The color of organic dyes is determined by the extent of conjugation and the presence of electron-donating and electron-withdrawing groups. The amino group acts as an electron-donating group, and the ester groups are electron-withdrawing, a combination that is often found in chromophores. The synthesis of novel acid azo dyes, for example, involves the coupling of diazonium salts with aromatic compounds containing hydroxyl or amino groups. semanticscholar.org
Table 2: Potential Material Science Applications
| Material Class | Potential Role of this compound | Key Functional Groups |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Organic Linker | Amino and Ester Groups |
Advanced Spectroscopic and Analytical Methodologies for Interrogating Diethyl 2 Aminobut 2 Enedioate Reactivity and Intermediates
In-situ and Operando Spectroscopic Monitoring of Diethyl 2-aminobut-2-enedioate Reactions
In-situ and operando spectroscopy are powerful approaches for studying chemical reactions in real-time without disturbing the reaction system. These methods allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation, providing a dynamic picture of the reaction progress.
Time-Resolved NMR Spectroscopy for Kinetic Analysis
Time-resolved Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the kinetic analysis of reactions involving this compound. By acquiring NMR spectra at successive time intervals, the concentration of various species in the reaction mixture can be quantified, allowing for the determination of reaction rates and orders.
For a hypothetical reaction where this compound (DEA) reacts with an electrophile, time-resolved ¹H NMR spectroscopy could be employed to monitor the disappearance of the vinyl proton signal of DEA and the appearance of new signals corresponding to the product. The integration of these signals over time provides the necessary data for kinetic modeling.
Table 1: Hypothetical Time-Resolved ¹H NMR Data for the Reaction of this compound (DEA)
| Time (s) | Integral of DEA Vinyl Proton | Integral of Product Proton | [DEA] (M) | [Product] (M) |
|---|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.100 | 0.000 |
| 60 | 0.85 | 0.15 | 0.085 | 0.015 |
| 120 | 0.72 | 0.28 | 0.072 | 0.028 |
| 180 | 0.61 | 0.39 | 0.061 | 0.039 |
| 240 | 0.52 | 0.48 | 0.052 | 0.048 |
This is a hypothetical data table for illustrative purposes.
Vibrational Spectroscopy (IR, Raman) for Reaction Progress and Species Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers a complementary approach to monitor the progress of reactions involving this compound. These techniques are sensitive to changes in the vibrational modes of molecules, which are directly related to their chemical bonds and functional groups.
In a reaction of this compound, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy could be used to follow the disappearance of the N-H and C=C stretching vibrations of the enamine and the appearance of new bands corresponding to the product. For instance, if the reaction involves the addition to the double bond, the characteristic C=C stretching frequency of the starting material would decrease in intensity, while new C-H or other single bond vibrations would appear.
Table 2: Key IR Frequencies for Monitoring a Hypothetical Reaction of this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Expected Change During Reaction |
|---|---|---|---|
| N-H (in DEA) | Stretching | ~3300-3500 | Decrease in intensity |
| C=C (in DEA) | Stretching | ~1650 | Decrease in intensity |
| C=O (ester in DEA) | Stretching | ~1720 | May shift depending on reaction |
This is a hypothetical data table for illustrative purposes.
Raman spectroscopy can be particularly useful for monitoring reactions in aqueous media due to the weak Raman scattering of water. It can provide information on changes in the carbon-carbon double bond and other symmetric vibrations within the molecule.
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Mechanistic Elucidation and Adduct Characterization
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable tools for identifying reaction intermediates and characterizing the structure of adducts formed in reactions of this compound. researchgate.net HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for transient species. nih.gov
In a complex reaction mixture, HRMS can distinguish between different species with very similar nominal masses. For example, if a reaction intermediate is formed by the addition of a small molecule, HRMS can confirm its elemental formula with high confidence.
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected ion and analyzing the resulting fragment ions. purdue.edu This technique is crucial for elucidating the connectivity of atoms in an unknown intermediate or adduct. By analyzing the fragmentation pattern of a protonated or deprotonated molecule of a reaction product, the site of modification on the original this compound scaffold can be determined. For instance, in the study of enamine reactions, mass spectrometry has been used to monitor the formation of intermediates and understand reaction mechanisms. researchgate.netmdpi.com
X-ray Crystallography for Structural Confirmation of this compound Derivatives and Co-crystals
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline solids. This technique can be applied to stable derivatives or co-crystals of this compound to provide precise information about bond lengths, bond angles, and stereochemistry. pnas.orgpnas.orgnih.gov
While it is challenging to obtain crystals of transient reaction intermediates, stable products or derivatives can be crystallized and their structures determined. For example, if a reaction of this compound leads to a new chiral center, X-ray crystallography of the purified product can definitively establish its absolute configuration. nih.gov The crystal structures of related proline-derived enamines have provided valuable information on their stereochemical aspects and conformation. pnas.orgpnas.orgnih.gov
Table 3: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z | 4 |
This is a hypothetical data table for illustrative purposes.
Advanced Chromatographic and Separation Techniques for Stereoisomer Resolution and Purity Assessment
Advanced chromatographic techniques are essential for the separation and purification of products and for the assessment of their purity, especially when stereoisomers are involved. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used for this purpose.
For reactions of this compound that may produce enantiomers or diastereomers, chiral chromatography is the method of choice for their separation and quantification. libretexts.orgwhiterose.ac.ukpharmacy180.comwikipedia.org Chiral stationary phases (CSPs) in HPLC or GC columns can differentiate between enantiomers, allowing for the determination of the enantiomeric excess (ee) of a reaction.
Table 4: Hypothetical Chiral HPLC Separation of Enantiomers of a this compound Derivative
| Enantiomer | Retention Time (min) | Peak Area (%) |
|---|---|---|
| (R)-enantiomer | 12.5 | 75 |
This is a hypothetical data table for illustrative purposes.
Computational and Theoretical Investigations of Diethyl 2 Aminobut 2 Enedioate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic wavefunction and energy of the molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For Diethyl 2-aminobut-2-enedioate, FMO analysis would reveal the distribution of these orbitals across the molecule. The enamine character of the molecule suggests that the HOMO is likely localized on the nitrogen atom and the C=C double bond, indicating that these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the carbonyl groups of the ester functionalities, making them susceptible to nucleophilic attack.
Illustrative Data Table: Frontier Molecular Orbital Properties of this compound
| Property | Value (eV) | Description |
| HOMO Energy | -6.25 | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.10 | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.15 | Energy difference between HOMO and LUMO, indicating chemical reactivity and kinetic stability. |
| Ionization Potential | 6.25 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | 1.10 | The energy released when an electron is added to the molecule. |
The presence of several single bonds in this compound allows for considerable conformational flexibility. Understanding the conformational landscape involves identifying the stable conformers (local minima on the potential energy surface) and the transition states that connect them. Energetic profiling provides the relative energies of these conformers, allowing for the determination of the most stable, and therefore most populated, conformation at a given temperature.
Computational methods can systematically explore the potential energy surface by rotating the dihedral angles of the key single bonds, such as the C-C and C-O bonds of the ethyl ester groups and the C-N bond. The results of such an analysis would likely show that planar or near-planar conformations are favored to maximize the conjugation between the nitrogen lone pair, the C=C double bond, and the carbonyl groups. Steric hindrance between the ethyl groups and other parts of the molecule would also play a crucial role in determining the most stable conformers.
Illustrative Data Table: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C-C=C) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | 0 | 0.00 | 75.3 |
| B | 180 | 0.85 | 20.1 |
| C | 60 | 2.50 | 4.6 |
Density Functional Theory (DFT) Studies on this compound Reactivity and Selectivity
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. DFT provides a good balance between accuracy and computational cost, making it suitable for studying the reactivity and selectivity of medium-sized organic molecules like this compound.
DFT calculations can be employed to map out the potential energy surface for various reactions involving this compound. This involves locating the structures of the reactants, products, intermediates, and, most importantly, the transition states. The geometry of the transition state provides valuable information about the mechanism of the reaction.
For instance, in an alkylation reaction at the α-carbon, DFT could be used to model the approach of an electrophile. The calculations would reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a charged intermediate. The transition state geometry would show the partial bond formation between the α-carbon and the electrophile and the concurrent changes in the geometry of the enamine moiety.
For a reaction such as the hydrolysis of one of the ester groups in this compound, DFT calculations could predict the activation energies for both acid-catalyzed and base-catalyzed pathways. This would allow for a comparison of the two mechanisms and a prediction of which would be more favorable under different conditions.
Illustrative Data Table: Calculated Energetics for a Hypothetical Reaction of this compound
| Reaction Pathway | Transition State Geometry (Key Bond Distances) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Pathway 1 | Cα-Electrophile: 2.1 Å, C=C: 1.4 Å | 15.2 | -10.5 |
| Pathway 2 | N-Electrophile: 1.9 Å | 25.8 | 5.3 |
Molecular Dynamics Simulations to Model Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical reactions occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the molecule of interest along with a large number of solvent molecules, MD can provide insights into the role of the solvent and other intermolecular interactions.
For this compound, MD simulations could be used to study how solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformation and reactivity. For example, in a polar protic solvent like ethanol, hydrogen bonding between the solvent and the carbonyl oxygens and the amino group of this compound would be expected. These interactions could stabilize certain conformations and influence the reaction pathways by stabilizing charged intermediates or transition states. MD simulations can also be used to study the aggregation behavior of the molecule at higher concentrations.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for Predicting Reactivity of this compound Analogues
Due to the absence of specific research in this area, it is not possible to provide detailed research findings or data tables as requested. The scientific community has not yet published studies focusing on the application of cheminformatics or QSAR methodologies to predict the reactivity of this compound or its analogues.
For such a study to be conducted, a research initiative would first need to synthesize a library of this compound analogues with systematic variations in their molecular structure. Subsequently, the reactivity of these compounds would need to be experimentally measured under controlled conditions. Following data acquisition, a range of molecular descriptors would be calculated using computational chemistry software. These descriptors could include:
Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for predicting reactivity in pericyclic and other reactions. Atomic charges and dipole moments also fall under this category.
Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe its size, shape, and degree of branching.
Geometrical Descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area and volume.
Once a matrix of descriptors and their corresponding experimental reactivities is assembled, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms could be employed to build a QSAR model. Such a model would be represented by an equation that quantitatively links the structural features to the reactivity.
Emerging Research Frontiers and Future Prospects for Diethyl 2 Aminobut 2 Enedioate Chemistry
Design and Discovery of Unprecedented Transformations of Diethyl 2-aminobut-2-enedioate
The reactivity of this compound is being explored beyond its classical chemical behavior, leading to the discovery of novel and unexpected transformations. As a dehydroamino acid ester, it possesses inherent reactivity that chemists are beginning to harness in innovative ways. nih.govresearchgate.net
One area of burgeoning interest is its participation in novel cycloaddition reactions. While related dehydroamino acid derivatives are known to undergo certain cycloadditions, researchers are now investigating unprecedented modes of reactivity for this compound, potentially leading to the synthesis of complex heterocyclic scaffolds that were previously difficult to access.
Furthermore, the development of novel catalytic systems is unlocking new reaction pathways. The application of photoredox catalysis, for instance, could enable single-electron transfer processes, leading to radical-mediated transformations that are otherwise challenging to achieve. The unique electronic properties of this compound make it an intriguing substrate for such explorations.
Cascade reactions initiated by the unique functionalities of this compound are also a key area of research. These complex, multi-step transformations in a single pot offer a highly efficient means of building molecular complexity. For example, a Michael addition to the electron-deficient double bond could be designed to trigger a subsequent intramolecular cyclization, leading to the rapid assembly of intricate ring systems. wikipedia.orgmasterorganicchemistry.com
Table 1: Selected Novel Transformations of Dehydroamino Acid Esters
| Transformation | Catalyst/Reagent | Product Type | Potential Application |
| Asymmetric Hydrogenation | Chiral Rhodium Complexes | Chiral α-Amino Acid Esters | Pharmaceutical Synthesis |
| Conjugate Addition of Nucleophiles | Various | Substituted Alanine Derivatives | Unnatural Amino Acid Synthesis |
| Cycloaddition Reactions | Lewis Acids / Light | Complex Heterocycles | Medicinal Chemistry |
Development of this compound as a Platform for Bioinspired Chemical Synthesis
Bioinspired synthesis, which mimics nature's strategies for constructing complex molecules, is a powerful approach in organic chemistry. This compound is poised to become a valuable platform for such endeavors due to its structural resemblance to key biological intermediates.
The enamine moiety within this compound is analogous to intermediates found in various enzymatic reactions. wikipedia.orgorganic-chemistry.org This similarity can be exploited to design biomimetic syntheses of natural products. For instance, its reactivity can be tailored to mimic key bond-forming events in the biosynthesis of alkaloids and other nitrogen-containing natural products.
Researchers are exploring the use of this compound in cascade reactions that emulate biosynthetic pathways. researchgate.netresearchgate.net By carefully selecting reagents and reaction conditions, it may be possible to initiate a series of transformations that mirror the step-wise construction of complex natural product scaffolds in living organisms. This approach not only provides a more efficient route to these molecules but can also offer insights into their biogenesis.
The synthesis of non-canonical amino acids is another promising application. nih.gov By using this compound as a starting material, a wide variety of side chains can be introduced through conjugate addition reactions, leading to the creation of novel amino acids with potential applications in peptide and protein engineering.
Interdisciplinary Research Integrating this compound with Nanoscience and Advanced Materials (non-biological applications)
The unique chemical functionalities of this compound also make it an attractive candidate for applications in nanoscience and the development of advanced materials, beyond the biological realm.
One area of exploration is the use of this compound and its derivatives as ligands for the synthesis of novel metal-organic frameworks (MOFs). The nitrogen and oxygen atoms of the molecule can coordinate with metal ions, potentially leading to the formation of porous, crystalline materials with interesting catalytic or gas storage properties. nih.govresearchgate.netajpojournals.org The ability to modify the organic linker would allow for the fine-tuning of the MOF's properties for specific non-biological applications.
Furthermore, derivatives of this compound could be employed in the surface functionalization of nanoparticles. By attaching these molecules to the surface of gold or other nanoparticles, their properties, such as dispersibility and reactivity, can be tailored for applications in catalysis or sensing.
The development of functional polymers is another exciting prospect. The double bond in this compound can potentially be polymerized, and the amino and ester groups can be further functionalized to create polymers with specific chemical and physical properties for use in advanced materials.
Table 2: Potential Non-Biological Applications in Nanoscience and Materials
| Application Area | Role of this compound Derivative | Potential Function |
| Metal-Organic Frameworks | Organic Linker | Catalysis, Gas Storage |
| Surface Functionalization | Surface Ligand | Modified Nanoparticle Properties |
| Functional Polymers | Monomer Unit | Tailored Material Properties |
Persistent Challenges and Promising Opportunities in this compound Research
Despite its considerable potential, the full exploitation of this compound chemistry is not without its challenges. One of the primary hurdles is the selective functionalization of its multiple reactive sites. Developing synthetic methods that can distinguish between the enamine nitrogen, the double bond, and the two ester groups is crucial for its use as a versatile building block.
Stereocontrol in reactions involving this compound is another significant challenge. epfl.chnih.gov The development of catalytic enantioselective transformations is essential for the synthesis of chiral molecules, which are often required for biological applications. While asymmetric hydrogenation of related dehydroamino acid esters is well-established, expanding the scope of enantioselective reactions for this specific substrate remains an active area of research. researcher.life
Looking forward, the opportunities in this compound research are vast. The development of new catalytic methods that can precisely control its reactivity will undoubtedly lead to the discovery of novel and efficient synthetic routes to a wide range of valuable molecules. acs.org
Furthermore, a deeper understanding of its reactivity profile will enable its more widespread use in the synthesis of complex natural products and their analogues. magtech.com.cn The continued exploration of its potential in materials science also holds great promise for the development of new functional materials with tailored properties. As our understanding of this versatile molecule grows, so too will its impact on the chemical sciences.
Q & A
Basic Research Questions
Q. What are the methodological steps to synthesize Diethyl 2-aminobut-2-enedioate, and how can its purity be characterized?
- Answer :
- Synthesis : Use a two-step esterification and aminolysis protocol. For example, reflux maleic anhydride with ethanol in the presence of an acid catalyst (e.g., H₂SO₄), followed by reaction with ammonia or a primary amine under controlled pH (6–7) to introduce the amino group .
- Characterization :
- NMR Spectroscopy : Employ ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm molecular structure and identify impurities. Compare chemical shifts with literature values .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate to assess purity (>95% by area normalization) .
- Melting Point : Determine via differential scanning calorimetry (DSC) and compare with published data to verify crystallinity .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to minimize inhalation risks .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and heat sources .
- Spill Management : Absorb spills with inert materials (e.g., silica gel), dispose as hazardous waste, and decontaminate surfaces with ethanol .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes and seek medical attention .
Q. How can solvent compatibility and stability of this compound be systematically evaluated?
- Answer :
- Solubility Testing : Dissolve the compound in solvents (e.g., DMSO, ethanol, acetone) at 25°C and monitor for precipitation or turbidity over 24 hours .
- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Compare results with ambient storage controls .
Advanced Research Questions
Q. How can discrepancies in reported reaction yields for this compound synthesis be resolved?
- Answer :
- Variable Analysis : Compare catalyst types (e.g., H₂SO₄ vs. p-toluenesulfonic acid), reaction times, and solvent polarities across studies. Design controlled experiments to isolate key factors .
- Purity Calibration : Standardize starting materials (e.g., maleic anhydride purity >99%) and validate yields via HPLC with internal standards (e.g., methyl benzoate) .
- Statistical Validation : Apply ANOVA to assess significance of yield variations between protocols .
Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?
- Answer :
- DFT Modeling : Optimize molecular geometry using Gaussian 16 at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Kinetic Simulations : Use MATLAB or Python to model reaction pathways under varying temperatures and solvent dielectric constants. Validate with experimental kinetic data .
Q. How can spectroscopic data contradictions (e.g., NMR shifts) across studies be addressed?
- Answer :
- Standardized Protocols : Ensure consistent solvent (e.g., CDCl₃), concentration (0.1 M), and referencing (TMS at 0 ppm) for NMR. Cross-check with COSY and HSQC for structural confirmation .
- Impurity Profiling : Use LC-MS to identify side products (e.g., unreacted maleic acid) that may skew NMR peaks .
Q. What experimental design principles apply to studying the pH-dependent hydrolysis kinetics of this compound?
- Answer :
- Buffer Preparation : Use Britton-Robinson buffers (pH 2–12) to maintain ionic strength. Monitor hydrolysis via UV-Vis at λ=260 nm (amide bond cleavage) .
- Kinetic Analysis : Apply pseudo-first-order kinetics. Plot ln([A]/[A₀]) vs. time; derive rate constants (k) and Arrhenius parameters (Eₐ) using nonlinear regression .
Q. How does steric hindrance influence enantioselectivity in asymmetric catalysis using this compound?
- Answer :
- Chiral Ligand Screening : Test bulky ligands (e.g., BINOL-derived phosphines) in palladium-catalyzed reactions. Measure enantiomeric excess (ee) via chiral HPLC .
- X-ray Crystallography : Resolve crystal structures of catalyst-substrate complexes to identify steric interactions .
Data Presentation and Validation
-
Tables :
Variable Protocol A Yield (%) Protocol B Yield (%) p-value (ANOVA) Catalyst 78 ± 2 85 ± 3 0.021 Solvent 72 ± 4 88 ± 2 0.005 Table 1: Comparative analysis of synthesis protocols . -
References : Ensure citations follow ACS style (e.g., PubChem entries for spectral data , safety guidelines from Fluorochem ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
